molecular formula C17H22N2O2 B14788098 3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone

3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone

Cat. No.: B14788098
M. Wt: 286.37 g/mol
InChI Key: PWWOXQCBNNNPGH-UHFFFAOYSA-N
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Description

3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone is a heterocyclic compound that features a benzoxazole moiety linked to a pyridinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone typically involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring. This is followed by further reactions to introduce the pyridinone moiety. Common reagents used in these reactions include aqueous hydrogen peroxide, ethanol, and titanium tetraisopropoxide .

Industrial Production Methods

Industrial production methods for this compound may involve the use of nanocatalysts or metal catalysts to enhance the efficiency and yield of the reactions. For example, magnetic solid acid nanocatalysts have been employed to facilitate the synthesis of benzoxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[2-(2-benzoxazolyl)ethyl]-5-ethyl-6-methyl-2(1H)-Pyridinone include other benzoxazole derivatives and pyridinone compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of the benzoxazole and pyridinone moieties, which may confer unique biological activities and properties not found in other similar compounds.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpiperidin-2-one

InChI

InChI=1S/C17H22N2O2/c1-3-12-10-13(17(20)18-11(12)2)8-9-16-19-14-6-4-5-7-15(14)21-16/h4-7,11-13H,3,8-10H2,1-2H3,(H,18,20)

InChI Key

PWWOXQCBNNNPGH-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C(=O)NC1C)CCC2=NC3=CC=CC=C3O2

Origin of Product

United States

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